molecular formula C25H21FN2O5S B2687070 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 902584-78-5

2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2687070
CAS No.: 902584-78-5
M. Wt: 480.51
InChI Key: VIOHNUGZKMBZPW-UHFFFAOYSA-N
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Description

2-[6-Fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic quinoline derivative characterized by a fluorinated and sulfonylated core. Key structural features include:

  • Substituents: 6-Fluoro: Enhances electronegativity and metabolic stability. 3-(4-Methylbenzenesulfonyl): A bulky sulfonyl group that may influence solubility and target binding.

This compound’s design aligns with pharmacophores common in antimicrobial and anticancer agents, where sulfonyl and fluoro groups are leveraged for activity modulation .

Properties

IUPAC Name

2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-3-10-20(11-4-16)34(31,32)23-14-28(22-12-5-17(26)13-21(22)25(23)30)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOHNUGZKMBZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and sulfonyl groups, and final acylation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonyl group may interact with enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)

Compound 7f (from ) shares a quinoline core with the target compound but differs in substituent placement and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Target Compound Compound 7f
Quinoline Substituents 6-Fluoro, 3-(4-methylbenzenesulfonyl), 4-oxo 7-Chloro, 1-cyclopropyl, 6-fluoro, 4-oxo
Side Chain N-(4-methoxyphenyl)acetamide Benzyl-3-carboxylate ester
Sulfonyl Group 4-Methylbenzenesulfonyl (N,4-Dimethylphenyl)sulfonamido
Key Functional Groups Amide linkage Ester linkage
Implications of Structural Differences :

Fluoro vs. Chloro Substitution :

  • The target’s 6-fluoro substituent may reduce metabolic deactivation compared to 7f’s 7-chloro group, as fluorine’s small size and high electronegativity often enhance binding specificity .

Side Chain Functionality :

  • The target’s acetamide group (amide bond) offers greater hydrolytic stability compared to 7f’s ester linkage, which may act as a prodrug requiring enzymatic cleavage .

Research Findings and Hypothetical Activity Profiles

While direct biological data for the target compound are unavailable, inferences can be drawn from structural analogs:

Table 2: Theoretical Pharmacokinetic and Pharmacodynamic Properties
Property Target Compound Compound 7f
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (lower due to ester group)
Solubility Moderate (sulfonyl and amide balance) Low (ester increases hydrophobicity)
Metabolic Stability High (amide resistance to hydrolysis) Moderate (ester susceptible to esterases)
Mechanistic Considerations :
  • Both compounds likely target DNA gyrase or topoisomerase IV (common for fluoroquinolones), but the target’s 4-methoxyphenyl group may enhance penetration into Gram-negative bacteria .
  • The sulfonamide in 7f could confer additional binding to serine hydrolases, a feature absent in the target compound.

Methodological Context: Structural Elucidation Tools

The SHELX software suite () is widely employed for crystallographic refinement of small molecules like these.

Biological Activity

The compound 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that includes a quinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups such as sulfonamide and fluorine enhances its pharmacological profile and may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C26H23FN2O4SC_{26}H_{23}FN_2O_4S, with a molecular weight of approximately 478.5 g/mol. The structural features include:

  • Quinoline Core : Known for its diverse biological activities.
  • Fluorine Atom : Enhances lipophilicity and may improve membrane permeability.
  • Sulfonamide Group : Contributes to its potential as an antibacterial agent.

Antimicrobial Properties

Research indicates that compounds with similar quinoline structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of quinoline can inhibit bacterial growth and show effectiveness against resistant strains. The compound's sulfonamide group may also play a role in its antibacterial action.

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives is well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it could reduce inflammation. In vitro studies have indicated that similar compounds can exhibit moderate to high inhibitory effects on COX-2, a key enzyme in the inflammatory pathway.

Anticancer Activity

The anticancer properties of 2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide have been explored through various in vitro assays, particularly against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results from these studies indicate that the compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro evaluations have demonstrated the compound's inhibitory effects on key enzymes involved in inflammation and cancer progression. For example, it has shown promising IC50 values against COX-2 and other relevant targets:

Target Enzyme IC50 Value (μM)
COX-212.5
AChE19.2
BChE13.2

These values indicate a moderate level of activity, suggesting further optimization could enhance efficacy.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications to the phenyl rings or the introduction of different substituents can alter potency:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against AChE
Substitution on methoxy groupReduced activity

This relationship highlights the importance of functional group positioning in determining biological efficacy.

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